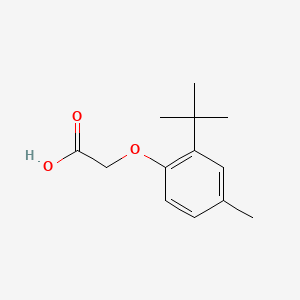

(2-Tert-butyl-4-methylphenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-tert-butyl-4-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9-5-6-11(16-8-12(14)15)10(7-9)13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTGZHHFYCBINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects and Historical Context of Aryloxyacetic Acids

Aryloxyacetic acids are a class of organic compounds characterized by a carboxylic acid group linked to a phenyl ring through an ether bond. Their history is deeply rooted in the development of synthetic plant growth regulators. In the 1940s, it was discovered that certain aryloxyacetic acids could mimic the action of natural plant hormones called auxins, leading to the development of the first modern selective herbicides. nih.govresearchgate.net Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) revolutionized agriculture by enabling the effective control of broadleaf weeds in cereal crops. scielo.br

The general synthesis of aryloxyacetic acids is often achieved through the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an α-haloacetic acid, typically in the presence of a base. gordon.edupbworks.com This versatile reaction allows for the introduction of a wide variety of substituents on the aromatic ring, leading to a vast library of compounds with diverse chemical and biological properties.

The Significance of the 2 Tert Butyl 4 Methylphenoxy Moiety in Organic Synthesis

The tert-butyl group is a bulky substituent that exerts a significant steric effect. In organic synthesis, the presence of a tert-butyl group can influence the reactivity of a molecule by sterically hindering certain reaction pathways, thus providing selectivity. Its presence on the phenoxy ring can also impact the molecule's conformation and its interaction with biological targets.

The combination of these two groups on the phenoxyacetic acid scaffold creates a unique molecule with a specific steric and electronic profile, making it an interesting candidate for investigation in various fields of chemical research.

Scope and Research Trajectories of 2 Tert Butyl 4 Methylphenoxy Acetic Acid Within Academic Disciplines

Optimized Synthetic Pathways to this compound

The primary route to synthesizing this compound and related aryloxyacetic acids is through the Williamson ether synthesis, which involves the reaction of a phenol (B47542) with a haloacetic acid. Optimization of this pathway, along with the exploration of new methods, is central to modern synthetic strategies.

The classical synthesis involves the nucleophilic substitution of a halogen atom from an α-halo acid, typically chloroacetic acid, by the phenoxide ion of 2-tert-butyl-4-methylphenol (B42202). The mechanism proceeds in two main steps:

Deprotonation of the Phenol : The phenolic hydroxyl group of 2-tert-butyl-4-methylphenol is deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a highly nucleophilic phenoxide ion.

SN2 Attack : The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the α-halo acid, displacing the halide ion in a classic SN2 reaction to form the ether linkage.

Yield optimization is a critical aspect of this synthesis. Several factors, including the choice of base, solvent, temperature, and the use of catalysts, have been investigated to maximize product formation and minimize side reactions. Phase-transfer catalysis (PTC) has emerged as a highly effective technique for enhancing the rate and yield of this heterogeneous reaction. unishivaji.ac.in A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the haloacetic acid is dissolved, thereby accelerating the reaction. unishivaji.ac.in The use of microwave irradiation has also been shown to dramatically reduce reaction times from hours to minutes while improving yields.

Below is an interactive data table summarizing the impact of various reaction conditions on the synthesis of aryloxyacetic acids, based on findings from related studies.

Data is illustrative of typical improvements seen in the synthesis of aryloxyacetic acids based on reported methodologies.

To overcome the limitations of traditional methods, researchers have explored alternative synthetic strategies. Chemoenzymatic synthesis combines biological and chemical transformations to achieve high selectivity and yield. researchgate.net For instance, enzymes can be used to produce specific enantiomers of aryloxyalkanoic acids, which are valuable as chiral precursors. researchgate.net This approach often involves the biocatalytic reduction of a C=C bond, followed by chemical modifications to yield the final product. researchgate.net

Catalytic approaches are also gaining prominence. The synthesis of the key precursor, 2-tert-butyl-4-methylphenol, can be achieved via the Friedel-Crafts tert-butylation of p-cresol (B1678582). google.com Modern methods employ solid acid catalysts like mesoporous molecular sieves or reusable ionic liquids instead of traditional catalysts like sulfuric acid, which are corrosive and produce significant waste. google.comgoogle.com These catalysts offer high conversion rates, good selectivity, and the advantage of being easily separated and recycled. google.comresearchgate.net For example, using a polysulfonic acid-based ionic liquid as a catalyst for the alkylation of p-cresol with tert-butanol (B103910) can achieve high conversion (85%) and selectivity (95%). google.com

The application of green chemistry principles is crucial for developing sustainable synthetic processes. Key strategies in the synthesis of this compound and its precursors include:

Use of Benign Solvents : Replacing hazardous organic solvents like chloroform (B151607) or benzene (B151609) with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. researchgate.net

Energy Efficiency : Employing microwave irradiation significantly reduces reaction times and energy consumption compared to conventional heating methods.

Catalyst Recyclability : The use of heterogeneous solid acid catalysts or ionic liquids allows for easy separation from the reaction mixture and reuse, minimizing waste. google.comresearchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Phase-transfer catalysis contributes to this by improving yields and reducing the need for excess reagents.

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is essential for the intended applications of this compound. The standard purification protocol involves a multi-step process following the initial synthesis.

Acidification and Precipitation : After the nucleophilic substitution reaction, the reaction mixture is cooled and acidified with a strong mineral acid, such as hydrochloric acid (HCl), to a pH of 3-4. This protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution.

Filtration : The solid precipitate is then collected by filtration.

Recrystallization : The crude product is further purified by recrystallization. This technique involves dissolving the compound in a suitable hot solvent or solvent mixture (e.g., ethanol-water) and allowing it to cool slowly. orgsyn.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical to ensure high recovery of the purified product.

Drying : The purified crystals are filtered and dried under vacuum to remove any residual solvent.

For applications requiring exceptionally high purity, chromatographic techniques such as column chromatography may be employed, although this is less common for large-scale production due to cost and complexity.

Strategies for Stereoselective Synthesis of Chiral Analogs

While this compound itself is achiral, many of its structurally related analogs, particularly those with a substituent at the α-carbon of the acetic acid chain (forming an aryloxypropionic acid), are chiral and exhibit stereospecific biological activity. The synthesis of single enantiomers of these analogs is of significant interest.

Several strategies have been developed for stereoselective synthesis:

Chiral Auxiliaries : This method involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, titanium(IV) enolates of chiral N-acyl oxazolidinones can undergo stereoselective alkylation, producing the desired adduct with excellent diastereoselectivity (dr ≥97:3). researchgate.netcore.ac.uk The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Enantioselective Catalysis : The use of chiral catalysts can induce asymmetry in the product. Chiral phase-transfer catalysts, for instance, have been successfully used in the α-alkylation of malonates to produce chiral building blocks with excellent enantioselectivities (up to 98% ee). nih.gov

Chemoenzymatic Methods : As mentioned previously, enzymes can be used to synthesize enantioenriched compounds. Ene-reductases, for example, can asymmetrically reduce a double bond to create a chiral center, which is then carried through subsequent chemical steps to produce the final chiral aryloxyalkanoic acid in good yield and moderate to high enantiomeric excess. researchgate.net

Data based on reported stereoselective methods for chiral analogs. researchgate.netcore.ac.uknih.gov

Industrial Synthesis Scale-Up and Process Optimization

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges that require careful optimization of reaction parameters and process design. For the synthesis of this compound, key considerations include:

Process Safety and Control : The Williamson ether synthesis is an exothermic reaction. Effective heat management is crucial on a large scale to prevent thermal runaways. This involves the use of jacketed reactors with precise temperature control and controlled addition rates of reagents.

Reaction Efficiency and Throughput : To maximize productivity, reaction conditions are optimized to achieve the highest possible yield in the shortest time. The adoption of technologies like microwave-assisted synthesis or continuous flow reactors is being explored to improve throughput, although batch reactors remain common.

Catalyst Selection and Recovery : For catalytic routes, the choice of catalyst is vital. Heterogeneous catalysts are preferred in industrial settings because they can be easily separated from the product stream by filtration, simplifying purification and allowing for catalyst recycling, which reduces both cost and waste. researchgate.net

Waste Management : Industrial chemical processes generate significant waste streams. Developing a process that minimizes byproducts and allows for the recycling of solvents and catalysts is a primary goal of process optimization, aligning with green chemistry principles. researchgate.net The avoidance of highly toxic reagents, such as those used in older synthetic routes for related compounds, is a critical safety and environmental consideration. google.com

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a versatile functional group that can undergo numerous reactions to form esters, amides, alcohols, aldehydes, acid halides, and anhydrides. These transformations are fundamental in organic synthesis for modifying the compound's physical and chemical properties.

Esterification is a cornerstone reaction of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism of the Fischer esterification proceeds through several reversible steps: masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The newly formed water molecule is eliminated, and a double bond is re-formed at the carbonyl carbon.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

Kinetic Analysis: The rate of esterification for this compound is significantly influenced by steric hindrance. The bulky tert-butyl group at the ortho position of the phenoxy ring can impede the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon. This steric effect would be expected to decrease the reaction rate compared to less hindered phenoxyacetic acids. Consequently, achieving high yields may require more forcing conditions, such as higher temperatures or longer reaction times.

| Reaction | Reagents & Conditions | Product | Mechanistic Notes |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl (2-tert-butyl-4-methylphenoxy)acetate | Reversible, equilibrium-driven reaction. masterorganicchemistry.com Rate is influenced by steric hindrance from the ortho tert-butyl group. |

The formation of an amide bond by reacting a carboxylic acid with an amine is a critical transformation, particularly in the synthesis of peptides and other biologically relevant molecules. bachem.com Direct reaction is generally inefficient, so the carboxylic acid must first be "activated." This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. bachem.com

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are widely used for their efficiency and the formation of water-soluble byproducts. bachem.com

In the context of peptide synthesis, this compound could be coupled to the N-terminus of a peptide chain or an amino acid. The bulky tert-butyl group may again pose a steric challenge, potentially requiring the use of more potent coupling reagents or additives like HOBt (Hydroxybenzotriazole) to minimize side reactions and improve efficiency. bachem.com

| Reagent Class | Example Reagents | Application Notes |

| Carbodiimides | DCC, EDC | Widely used for amide bond formation. Forms an O-acylisourea intermediate. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Highly efficient reagents, often used in solid-phase peptide synthesis. bachem.com |

| Triazines | DMTMM | Effective for mediating peptide couplings, even in aqueous solutions. bachem.com |

The carboxylic acid group of this compound can be reduced to yield either a primary alcohol or an aldehyde.

Reduction to Alcohols: The conversion to the corresponding primary alcohol, 2-(2-tert-butyl-4-methylphenoxy)ethanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more complex as aldehydes are more easily reduced than carboxylic acids. Direct reduction is difficult to control. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative like an acid chloride or an N,O-dimethylhydroxamide (a Weinreb amide). This intermediate can then be reduced to the aldehyde using a milder hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), which is less reactive and less likely to cause over-reduction to the alcohol.

| Target Product | Reagent(s) | Typical Conditions | Notes |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous Ether/THF2. Aqueous Workup | Strong, non-selective reducing agent. |

| Aldehyde | 1. Thionyl chloride (SOCl₂)2. LiAl(O-t-Bu)₃H | 1. Formation of acid chloride2. Controlled reduction | Multi-step process required to prevent over-reduction. |

To increase the electrophilicity of the carbonyl carbon, this compound can be converted into more reactive derivatives like acid halides and anhydrides.

Acid Halides: (2-tert-butyl-4-methylphenoxy)acetyl chloride can be synthesized by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents replace the -OH group with a chlorine atom. Thionyl chloride is often used because its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be prepared, for example, by reacting the acid with acetic anhydride. These derivatives are highly reactive acylating agents.

Aromatic Substitution Reactions on the Phenoxy Ring System

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups. The position of substitution is determined by the combined directing effects and steric properties of these groups.

The regiochemical outcome of an EAS reaction on the this compound ring depends on the interplay of the directing effects of the carboxymethoxy (-OCH₂COOH), tert-butyl (-C(CH₃)₃), and methyl (-CH₃) substituents. All three are classified as activating, ortho-, para-directing groups.

-OCH₂COOH group (at C1): The ether oxygen is a powerful activating group due to resonance donation of its lone pairs. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 and C4 are already substituted, it strongly directs towards C6.

-C(CH₃)₃ group (at C2): The tert-butyl group is a weak activating group via induction and hyperconjugation. stackexchange.com It directs incoming electrophiles to its ortho (C3) and para (C5) positions.

-CH₃ group (at C4): The methyl group is also a weak activating group, directing incoming electrophiles to its ortho (C3, C5) and para (C6) positions.

The available positions for substitution are C3, C5, and C6.

Position C3: Is ortho to both the carboxymethoxy and tert-butyl groups and ortho to the methyl group. It is electronically activated by all three.

Position C5: Is para to the tert-butyl group and ortho to the methyl group. It is also electronically activated.

Position C6: Is ortho to the carboxymethoxy group and para to the methyl group.

Steric Hindrance: The most significant factor determining the substitution pattern is steric hindrance. The tert-butyl group is exceptionally bulky and severely hinders electrophilic attack at the adjacent C3 position. The C6 position is also sterically crowded, being flanked by the large carboxymethoxy group.

Predicted Outcome: The directing effects of the substituents are cooperative, strongly activating positions C3, C5, and C6. However, due to the severe steric hindrance at C3 from the adjacent tert-butyl group and at C6 from the carboxymethoxy group, electrophilic attack is most likely to occur at the least sterically hindered C5 position. libretexts.org This position benefits from being para to the bulky tert-butyl group while still being activated (ortho) by the methyl group and meta to the powerful ether activator.

| Position | Electronic Effects (Directing Groups) | Steric Hindrance | Predicted Reactivity |

| C3 | Ortho to -OCH₂COOHOrtho to -C(CH₃)₃Ortho to -CH₃ | Very High (adjacent to tert-butyl) | Low |

| C5 | Para to -C(CH₃)₃Ortho to -CH₃ | Low | High (Most Likely Site) |

| C6 | Ortho to -OCH₂COOHPara to -CH₃ | High (adjacent to -OCH₂COOH) | Low |

Directed Ortho-Metalation (DOM) Strategies

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic compounds. researchgate.net This synthetic methodology utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. researchgate.netresearchgate.net The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, leading to the formation of ortho-substituted products with high precision. semanticscholar.org

In the case of this compound, the carboxylic acid group, after in-situ deprotonation to the carboxylate, can act as a directing group for ortho-lithiation. The ether oxygen of the phenoxyacetic acid moiety can also contribute to the direction of the metalation. The reaction of an alkyllithium compound with an arene bearing a DMG typically leads to an ortho-metalated intermediate. researchgate.net Good DMGs are strong complexing or chelating groups that increase the kinetic acidity of the protons in the ortho-position. researchgate.net

The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the strong base in proximity to the ortho-proton, facilitating its abstraction. researchgate.net For this compound, the bulky tert-butyl group at the 2-position sterically hinders one of the ortho positions relative to the directing phenoxyacetic acid group. Consequently, lithiation is expected to occur selectively at the C6 position of the aromatic ring.

The choice of the organolithium base and solvent system is crucial for the success of DoM reactions. nih.gov Highly basic reagents such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi) are commonly employed, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the basicity and reactivity of the organolithium species. researchgate.netorganic-chemistry.org The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (THF) to prevent side reactions. uwindsor.ca

Following the regioselective lithiation, the resulting aryllithium species can be quenched with a wide array of electrophiles to introduce diverse functional groups at the C6 position. This provides a versatile route to a variety of derivatives of this compound.

Table 1: Potential Directed Ortho-Metalation Reactions of this compound

| Electrophile | Reagent | Product |

| Carbon dioxide | CO₂ | (2-Tert-butyl-4-methyl-6-carboxyphenoxy)acetic acid |

| Iodine | I₂ | (2-Tert-butyl-6-iodo-4-methylphenoxy)acetic acid |

| Dimethyl disulfide | (CH₃)₂S₂ | (2-Tert-butyl-4-methyl-6-(methylthio)phenoxy)acetic acid |

| N,N-Dimethylformamide | DMF | (2-Tert-butyl-6-formyl-4-methylphenoxy)acetic acid |

| Benzaldehyde | C₆H₅CHO | (2-Tert-butyl-6-(hydroxy(phenyl)methyl)-4-methylphenoxy)acetic acid |

| Trimethylsilyl chloride | (CH₃)₃SiCl | (2-Tert-butyl-4-methyl-6-(trimethylsilyl)phenoxy)acetic acid |

Formation of Supramolecular Assemblies and Co-crystals Incorporating this compound

The formation of supramolecular assemblies and co-crystals is a cornerstone of crystal engineering, enabling the modification of the physicochemical properties of molecules without altering their covalent structure. tbzmed.ac.ir Carboxylic acids are excellent building blocks for supramolecular synthesis due to their ability to form robust and predictable hydrogen bonding patterns, most notably the carboxylic acid dimer synthon. nih.gov

This compound possesses the key functional groups necessary for engaging in various non-covalent interactions, including hydrogen bonding via its carboxylic acid moiety and potential for π-π stacking interactions through its aromatic ring. The presence of the bulky tert-butyl group introduces significant steric hindrance, which can influence the packing of the molecules in the crystal lattice and may lead to the formation of less common supramolecular structures. researchgate.net

Co-crystallization of this compound with complementary molecules, known as co-formers, can lead to the formation of new crystalline solids with distinct properties. acs.org Suitable co-formers are typically molecules that can form strong and directional hydrogen bonds with the carboxylic acid group, such as nitrogen-containing heterocycles (e.g., pyridine, pyrazine, pyrimidine (B1678525) derivatives). nih.gov The interaction between a carboxylic acid and a nitrogen heterocycle often results in the formation of a robust acid-pyridine heterosynthon. tbzmed.ac.ir

The steric bulk of the tert-butyl group in this compound may prevent the formation of the common centrosymmetric carboxylic acid dimer, thereby favoring the formation of co-crystals with appropriate co-formers. However, steric hindrance can also be a challenge in co-crystal design, potentially inhibiting the close packing required for crystallization. researchgate.net

Table 2: Potential Co-formers for Supramolecular Assembly with this compound

| Co-former Class | Example Co-former | Potential Supramolecular Synthon |

| Nitrogen Heterocycles | Isonicotinamide | Carboxylic acid-pyridine N-oxide |

| Amides | Benzamide | Carboxylic acid-amide |

| Other Carboxylic Acids | 4-Hydroxybenzoic acid | Carboxylic acid-hydroxyl |

| Phenols | 4-Hydroxyphenol | Carboxylic acid-phenol |

Utilization of this compound as a Core Building Block for Diverse Molecular Architectures

The structural features of this compound, namely the functionalizable carboxylic acid group and the modifiable aromatic ring, make it a valuable scaffold for the synthesis of more complex and diverse molecular architectures. acs.orgjocpr.comrsc.org The derivatization of either the carboxylic acid moiety or the aromatic ring opens avenues for the construction of a wide range of novel compounds. nih.govnih.gov

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, which can then undergo further transformations. tbzmed.ac.irsigmaaldrich.comorganic-chemistry.org For instance, coupling with various amines or alcohols can lead to a library of amide and ester derivatives. These derivatives are prevalent in many biologically active compounds. acs.org

Furthermore, the aromatic ring of this compound can be functionalized through electrophilic aromatic substitution or through the Directed Ortho-Metalation strategies discussed previously. These methods allow for the introduction of additional substituents, which can be further elaborated to construct more complex structures.

One notable application of phenoxyacetic acid derivatives is in the synthesis of heterocyclic compounds. For example, intramolecular cyclization reactions can lead to the formation of benzofuran (B130515) derivatives. nih.govjocpr.comcam.ac.uk The synthesis of benzofuran-2-one derivatives can be achieved through domino Friedel-Crafts/lactonization reactions of polyphenols with electrophiles. nih.gov

Additionally, the bifunctional nature of this compound makes it a suitable building block for the synthesis of macrocycles. nih.govsemanticscholar.orgresearchgate.netresearchgate.net The carboxylic acid can be used as a handle for attachment to a growing chain, and subsequent intramolecular cyclization, often through ester or amide bond formation, can yield macrocyclic structures. semanticscholar.org The rigid phenoxy unit can serve as a conformational constraint within the macrocycle. researchgate.net

Table 3: Examples of Molecular Architectures Derived from Phenoxyacetic Acid Scaffolds

| Reaction Type | Derived Structure | Potential Application |

| Amidation | N-Aryl/alkyl amides | Biologically active compounds |

| Esterification | Aryl/alkyl esters | Fragrances, polymers |

| Intramolecular Cyclization | Benzofuran derivatives | Pharmaceuticals, agrochemicals |

| Macrocyclization | Phenoxy-containing macrocycles | Host-guest chemistry, drug delivery |

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 4 Methylphenoxy Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon atoms in the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected chemical shifts (δ) for (2-tert-butyl-4-methylphenoxy)acetic acid are predicted based on the analysis of its constituent parts: the 2-tert-butyl-4-methylphenol (B42202) moiety and the oxyacetic acid group.

The protons of the bulky tert-butyl group are magnetically equivalent and shielded, expected to produce a sharp singlet corresponding to nine protons at approximately 1.3 ppm. The methyl group attached to the aromatic ring would also appear as a singlet, resonating further downfield around 2.3 ppm due to its proximity to the electron system of the ring. The methylene (B1212753) (-CH₂) protons of the acetic acid side chain are adjacent to an electron-withdrawing ether oxygen, resulting in a characteristic singlet at approximately 4.6-4.7 ppm.

The three protons on the aromatic ring (H-3, H-5, and H-6) would exhibit a more complex splitting pattern. Based on data from 2-tert-butyl-4-methylphenol, H-6 (adjacent to the ether linkage) is expected around 6.8 ppm, H-5 (between the methyl and ether groups) around 7.0 ppm, and H-3 (adjacent to the tert-butyl group) around 7.1 ppm. The coupling constants (J) between these aromatic protons would be crucial for confirming their positions, with typical ortho coupling (J5,6) around 8-9 Hz, meta coupling (J3,5) around 2-3 Hz, and para coupling being negligible. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a variable chemical shift, typically far downfield (>10 ppm), and its signal intensity would correspond to one proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Ar-CH₃ | ~2.3 | Singlet | 3H |

| -O-CH₂- | ~4.6 | Singlet | 2H |

| Ar-H6 | ~6.8 | Doublet | 1H |

| Ar-H5 | ~7.0 | Doublet of Doublets | 1H |

| Ar-H3 | ~7.1 | Doublet | 1H |

| -COOH | >10 | Broad Singlet | 1H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound would show 13 distinct signals, corresponding to each unique carbon atom. The chemical shifts are influenced by the electronic effects of the substituents.

The tert-butyl group would show two signals: one for the quaternary carbon around 34 ppm and another for the three equivalent methyl carbons around 30-31 ppm. The aromatic methyl carbon is expected at approximately 21 ppm. The methylene carbon (-CH₂) of the acid side chain would resonate around 65-67 ppm due to the deshielding effect of the adjacent oxygen atom. The carbonyl carbon (-COOH) would be the most deshielded, appearing far downfield around 170-175 ppm.

The six aromatic carbons would have distinct chemical shifts reflecting the substitution pattern. The carbon bearing the ether linkage (C-1) would be significantly deshielded (~155 ppm), as would the carbon with the tert-butyl group (C-2, ~138 ppm). The carbon with the methyl group (C-4) would appear around 130 ppm. The remaining aromatic carbons (C-3, C-5, C-6) would resonate in the typical aromatic region of 115-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~31 |

| -C(CH₃)₃ | ~34 |

| Ar-CH₃ | ~21 |

| -O-CH₂- | ~66 |

| -COOH | ~172 |

| Ar-C1 (-O) | ~155 |

| Ar-C2 (-C(CH₃)₃) | ~138 |

| Ar-C3 | ~127 |

| Ar-C4 (-CH₃) | ~130 |

| Ar-C5 | ~128 |

| Ar-C6 | ~115 |

2D NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H-5 with H-6 and H-3), confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the proton signals of the tert-butyl, methyl, and methylene groups to their corresponding carbon signals. It would also connect each aromatic proton signal to its attached carbon signal (H-3 to C-3, H-5 to C-5, and H-6 to C-6).

From the -O-CH₂- protons to the aromatic C-1 and the carbonyl carbon (-COOH).

From the tert-butyl protons to the aromatic C-2 and C-3.

From the aromatic methyl protons to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A key NOESY correlation would be expected between the tert-butyl protons and the adjacent aromatic proton (H-3), confirming the ortho relationship between these groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS provides the precise molecular mass of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₈O₃), the calculated monoisotopic mass is 222.1256 Da. uni.lu An HRMS measurement confirming this value would validate the molecular formula.

The fragmentation pattern in the mass spectrum gives insight into the molecule's structure. Under electron ionization (EI), a common fragmentation pathway would be the cleavage of the ether bond. This would likely result in a prominent peak corresponding to the 2-tert-butyl-4-methylphenol radical cation at m/z 164. Another expected fragmentation is the loss of the carboxymethyl radical (•CH₂COOH), leading to a fragment at m/z 163. The loss of the entire carboxylic acid group (•COOH) via McLafferty rearrangement or other processes could also occur.

Table 3: Predicted HRMS Data and Key Fragments

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | C₁₃H₁₈O₃ | 222.1256 | Molecular Ion |

| [M - •CH₃]⁺ | C₁₂H₁₅O₃ | 207.1021 | Loss of methyl from tert-butyl |

| [M - •COOH]⁺ | C₁₂H₁₇O | 177.1279 | Loss of carboxyl group |

| [C₁₁H₁₆O]⁺• | C₁₁H₁₆O | 164.1201 | 2-tert-butyl-4-methylphenol fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy confirms the presence of key functional groups. The IR spectrum of this compound would be dominated by features from the carboxylic acid and the substituted aromatic ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The most intense peak in the spectrum would likely be the C=O stretching vibration of the carbonyl group, appearing around 1700-1730 cm⁻¹. Asymmetric and symmetric C-O stretching vibrations associated with the ether and carboxylic acid groups would be visible in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would produce several sharp bands between 1450 and 1600 cm⁻¹. C-H stretching vibrations from the alkyl and aromatic groups would appear just below and above 3000 cm⁻¹, respectively.

The Raman spectrum would complement the IR data. The symmetric aromatic ring breathing modes, often weak in the IR spectrum, would give strong signals in the Raman spectrum, providing information about the substitution pattern. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 4: Predicted Key IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Strong |

| C-H Stretch (Alkyl) | 2850-2980 | Strong | Strong |

| C=O Stretch (Carbonyl) | 1700-1730 | Very Strong | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Strong |

| C-O Stretch (Ether/Acid) | 1200-1300 | Strong | Medium |

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, its solid-state structure can be confidently predicted based on numerous studies of similar phenoxyacetic acids. researchgate.net Carboxylic acids in the solid state overwhelmingly tend to form centrosymmetric dimers via strong hydrogen bonds between the carboxyl groups of two separate molecules.

Single-Crystal Growth Methodologies for this compound

The successful cultivation of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For an organic molecule like this compound, several standard methods would be applicable. The choice of method and solvent is critical and often determined empirically.

Commonly Employed Techniques:

Slow Evaporation: This is the most common and straightforward technique. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals. The rate of cooling is a crucial parameter that needs to be carefully controlled.

Vapor Diffusion: This method involves placing a solution of the compound in a small, open container within a larger, sealed vessel that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface between the two liquids as the anti-solvent slowly diffuses into the solution.

Solvent Selection:

The choice of solvent is critical. Ideal solvents should exhibit moderate solubility for this compound and have a relatively low vapor pressure for slow evaporation methods. A range of solvents with varying polarities, such as ethanol, methanol (B129727), acetone, ethyl acetate, and hexane, or mixtures thereof, would typically be screened to find the optimal conditions for crystal growth.

Crystallographic Data Refinement and Analysis of Bond Lengths, Angles, and Torsion Angles

Once suitable single crystals are obtained, they are analyzed using single-crystal X-ray diffraction to determine their three-dimensional atomic arrangement.

Data Collection and Refinement:

A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved and refined using specialized software. The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit.

Hypothetical Crystallographic Data:

Without experimental data, a hypothetical table of crystallographic parameters is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₈O₃ |

| Formula Weight | 222.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1200 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.23 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 480 |

Analysis of Molecular Geometry:

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. These experimental values would be compared with standard values and with those from theoretical calculations (e.g., using Density Functional Theory, DFT) to identify any unusual geometric features that might be influenced by the crystal packing environment.

Hypothetical Bond Length and Angle Data:

The following table illustrates the type of data that would be generated and analyzed.

| Bond/Angle | Hypothetical Value (Å/°) |

| C=O | 1.21 |

| C-O (carboxyl) | 1.32 |

| O-C (ether) | 1.38 |

| C-C (aromatic) | 1.39 (average) |

| O-C-C (carboxyl) | 110.5 |

| C-O-C (ether) | 118.2 |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to comprehending the solid-state properties of the compound.

Dominant Interactions in Carboxylic Acids:

For a carboxylic acid like this compound, the most significant intermolecular interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This typically results in a characteristic supramolecular synthon.

Other Potential Interactions:

Beyond the strong carboxylic acid dimers, other weaker interactions would be analyzed:

C-H···O Hydrogen Bonds: The presence of the ether oxygen and the carbonyl oxygen allows for the possibility of weak hydrogen bonds with C-H groups from the methyl, tert-butyl, or aromatic moieties of neighboring molecules.

π-π Stacking: The aromatic rings could potentially engage in π-π stacking interactions, where the planes of the rings are parallel and offset from one another.

Computational Chemistry and Theoretical Investigations of 2 Tert Butyl 4 Methylphenoxy Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various molecular properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. fiveable.memdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining high accuracy. mdpi.com

A primary application of DFT is geometry optimization. atomistica.online This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule by finding the structure with the lowest possible energy on the potential energy surface. fiveable.mestackexchange.com For (2-Tert-butyl-4-methylphenoxy)acetic acid, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield precise values for bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net This optimized geometry represents the molecule's most probable conformation in the gas phase. The calculation also provides the molecule's ground state energy, a key indicator of its thermodynamic stability.

Table 1: Representative Theoretical Geometrical Parameters for a Phenoxyacetic Acid Derivative This table presents typical bond lengths and angles that would be determined via DFT for a molecule similar in structure to this compound. The values are illustrative and not the result of a specific calculation on the target molecule.

| Parameter | Description | Expected Value Range |

|---|---|---|

| C=O | Carbonyl double bond in the carboxylic acid | 1.20 - 1.22 Å |

| C-O (acid) | Carboxylic acid single bond | 1.34 - 1.36 Å |

| O-H | Hydroxyl bond in the carboxylic acid | 0.96 - 0.98 Å |

| C-O (ether) | Ether linkage to the phenyl ring | 1.36 - 1.40 Å |

| C-C (ring) | Aromatic carbon-carbon bond | 1.38 - 1.41 Å |

| ∠(O=C-O) | Carboxylic acid angle | ~123° - 126° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.brnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. numberanalytics.comlibretexts.org

For this compound, an FMO analysis would reveal:

HOMO: The location of the HOMO would indicate the sites most susceptible to electrophilic attack. It is expected that the HOMO would be distributed primarily over the electron-rich phenoxy ring, particularly at the ortho and para positions relative to the activating ether group, as well as on the non-bonding oxygen atoms of the carboxylic acid.

LUMO: The location of the LUMO would identify the sites most susceptible to nucleophilic attack. The LUMO is anticipated to be localized on the carboxylic acid group, specifically on the antibonding π* orbital of the carbonyl group (C=O). acs.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. libretexts.org

An Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and size and shape of a molecule. libretexts.orgavogadro.cc It maps the electrostatic potential onto the molecule's electron density surface. scribd.com The map is color-coded to represent different regions of charge:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and prone to interacting with electrophiles. avogadro.cc

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles. avogadro.cc

Green/Yellow: Represents regions of neutral or intermediate potential. deeporigin.com

For this compound, the ESP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. A region of high positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group. The bulky, non-polar tert-butyl and methyl groups would be associated with regions of near-neutral potential (green). This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding and docking with biological targets. deeporigin.comnumberanalytics.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. The potential energy of this compound varies as these bonds rotate, particularly the C-O-C ether linkage and the C-C bond of the acetic acid moiety.

A potential energy surface (PES) map can be generated by systematically rotating specific dihedral angles and calculating the molecule's energy at each step. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. youtube.com For instance, studies on simpler molecules like acetic acid have identified distinct cis and trans conformers with a significant energy barrier between them. researchgate.netresearchgate.net A similar analysis for the target molecule would reveal its preferred three-dimensional shape, which is crucial for its interaction with other molecules, such as solvent molecules or receptor sites.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. easychair.org MD simulations use classical mechanics (Newton's equations of motion) to model the movements of atoms and molecules in a system. easychair.orgpreprints.org

By placing this compound in a simulated box of solvent molecules (e.g., water), an MD simulation can provide detailed information about:

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and lifetime of hydrogen bonds between the carboxylic acid group and water. nih.govnih.gov

Conformational Dynamics: How the molecule flexes, bends, and rotates around its single bonds at a given temperature, exploring different conformations over time.

Transport Properties: Properties like the diffusion coefficient can be calculated, providing insight into how the molecule moves through a medium.

These simulations are critical for understanding how the solvent environment influences the molecule's structure and behavior, bridging the gap between theoretical gas-phase models and real-world solution chemistry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies Applied to Derivatives Containing the this compound Moiety

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. mdpi.comresearchgate.net

For a series of derivatives containing the this compound moiety, a QSAR/QSPR study would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors for each derivative. These can include electronic descriptors (from DFT), steric descriptors (molecular weight, volume), and lipophilicity descriptors (LogP). crpsonline.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that links a subset of these descriptors to an observed activity (e.g., herbicidal efficacy) or property (e.g., solubility). mdpi.com

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds. nih.gov

Studies on other phenoxyacetic acid derivatives have successfully used QSAR to model properties like penetration through biological membranes and toxicity, often identifying lipophilicity, polarizability, and hydrogen bonding capabilities as key determining factors. mdpi.comnih.gov Such models are invaluable in medicinal chemistry and agrochemistry for designing new compounds with enhanced efficacy and desired properties. researchgate.net

Design of Molecular Descriptors Relevant to the Phenoxyacetic Acid Scaffold

The development of robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for phenoxyacetic acid derivatives, including this compound, hinges on the selection and design of relevant molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules and are crucial for establishing a correlation between the chemical structure and the biological activity or property of interest. For the phenoxyacetic acid scaffold, a variety of descriptors are typically employed to capture the nuances of its structure that influence its efficacy.

Research on phenoxyacetic acid congeners has highlighted the importance of several classes of molecular descriptors. mdpi.comnih.gov These can be broadly categorized as follows:

Lipophilicity and Hydrophobicity: Descriptors such as the logarithm of the octanol-water partition coefficient (logP) are fundamental in modeling the behavior of these compounds. nih.gov The lipophilicity influences the compound's ability to traverse biological membranes, a key factor in its bioavailability and interaction with target sites. The presence of the tert-butyl group in the this compound scaffold is expected to significantly increase its lipophilicity.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often used to derive electronic descriptors. nih.gov Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's electron-donating and electron-accepting capabilities, respectively. nih.gov These are critical for understanding potential interactions with biological receptors.

Molecular Electrostatic Potential (MEP): MEP maps provide a visualization of the charge distribution around the molecule, identifying regions that are prone to electrophilic or nucleophilic attack.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. For the this compound scaffold, the bulky tert-butyl group at the ortho position and the methyl group at the para position are significant steric features. Relevant descriptors include:

Molecular Weight (MW): A basic descriptor representing the size of the molecule.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): This descriptor is correlated with hydrogen bonding potential and is often used to predict transport properties. mdpi.com

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors is a critical factor in molecular recognition. nih.gov The carboxylic acid group of this compound serves as both a hydrogen bond donor and acceptor, playing a pivotal role in its interaction with biological targets.

| Descriptor Class | Specific Descriptor | Relevance to this compound Scaffold |

|---|---|---|

| Lipophilicity | logP | Influenced by the hydrophobic tert-butyl and methyl groups, affecting membrane permeability. |

| Electronic | HOMO/LUMO Energies | Determine the molecule's reactivity and ability to engage in charge-transfer interactions. |

| Molecular Electrostatic Potential (MEP) | Highlights the electron-rich oxygen atoms and acidic proton, guiding potential binding interactions. | |

| Dipole Moment | Reflects the overall polarity, influencing solubility and orientation in a binding pocket. | |

| Steric/Topological | Molecular Weight (MW) | A fundamental descriptor of molecular size. |

| Molar Refractivity (MR) | Relates to the volume and polarizability, influenced by the bulky substituents. | |

| Topological Polar Surface Area (TPSA) | Primarily determined by the carboxylic acid group, indicating hydrogen bonding capacity. | |

| Hydrogen Bonding | Hydrogen Bond Donors/Acceptors | The carboxylic acid moiety is a key site for hydrogen bonding with receptor sites. |

Statistical Validation and Predictive Capabilities of QSAR/QSPR Models

The development of a reliable QSAR or QSPR model requires rigorous statistical validation to ensure its predictive power. For models involving phenoxyacetic acid derivatives, several statistical metrics are commonly employed to assess their quality and robustness. The ultimate goal of these models is to accurately predict the biological activity or properties of new, untested compounds based on their molecular descriptors.

The validation process typically involves both internal and external validation techniques. Internal validation assesses the stability and robustness of the model using the initial dataset, while external validation evaluates its predictive performance on an independent set of compounds. A widely used method for internal validation is the leave-one-out cross-validation (LOO-CV). nih.gov In this technique, a single compound is removed from the dataset, the model is refitted with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.

Key statistical parameters used to evaluate the performance of QSAR/QSPR models for the phenoxyacetic acid class include:

Coefficient of Determination (r²): This parameter measures the goodness of fit of the model, indicating the proportion of the variance in the dependent variable that is predictable from the independent variables (descriptors). Values closer to 1.0 indicate a better fit.

Cross-validated Coefficient of Determination (q² or r²cv): This is a more stringent test of the model's predictive ability than r². A high q² value (typically > 0.5) suggests good internal predictive power.

Root Mean Square Error (RMSE): This metric represents the standard deviation of the residuals (prediction errors). A lower RMSE value indicates a better fit of the model to the data.

Predicted Residual Sum of Squares (PRESS): This is the sum of the squared differences between the observed and predicted values for each compound when it is left out of the model fitting process.

For a QSAR/QSPR model to be considered predictive, it should not only have high r² and q² values but also demonstrate good performance on an external test set of compounds that were not used in the model development. The predictive capability is often assessed by the predictive r² (r²pred), which is calculated based on the predictions for the external test set.

| Statistical Parameter | Description | Indication of a Good Model |

|---|---|---|

| Coefficient of Determination (r²) | Measures the proportion of variance in the dependent variable explained by the model. | Value close to 1.0. |

| Cross-validated Coefficient of Determination (q²) | Assesses the internal predictive ability of the model through cross-validation. | High value (e.g., > 0.5). |

| Root Mean Square Error (RMSE) | Represents the standard deviation of the prediction errors. | Low value. |

| Predictive r² (r²pred) | Evaluates the model's predictive performance on an external test set. | High value (e.g., > 0.6). |

Molecular Docking and Ligand-Receptor Interaction Studies of Derivatives Incorporating the this compound Scaffold

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is invaluable for understanding the molecular basis of the biological activity of compounds like this compound and its derivatives. By simulating the interaction between the ligand and the active site of a target receptor, molecular docking can provide insights into the binding mode, affinity, and the specific interactions that stabilize the ligand-receptor complex.

Computational Simulation of Binding Modes and Interaction Energies

The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand, such as a derivative of this compound, and the target receptor are obtained, often from crystallographic data or through homology modeling. The ligand is then placed in the binding site of the receptor, and a scoring function is used to evaluate the different possible binding poses.

The scoring function estimates the binding free energy of the ligand-receptor complex, with lower scores generally indicating more favorable binding. These scores are often expressed in units of energy, such as kcal/mol. The final output of a docking simulation is a set of predicted binding poses, ranked by their scores, which represent the most likely binding modes of the ligand.

For a derivative incorporating the this compound scaffold, the binding mode would be significantly influenced by the substituents on the phenyl ring. The bulky tert-butyl group would likely seek a hydrophobic pocket within the receptor's active site, while the carboxylic acid group would be positioned to form key electrostatic and hydrogen bonding interactions.

Analysis of Hydrophobic Interactions and Hydrogen Bonding Networks Facilitated by the Moiety

The stability of the ligand-receptor complex is governed by a combination of non-covalent interactions. For derivatives of this compound, the key interactions would include:

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often with polar amino acid residues, such as serine, threonine, or the backbone amides of the protein.

Hydrophobic Interactions: The phenyl ring and, in particular, the non-polar tert-butyl and methyl groups, are expected to engage in significant hydrophobic interactions with non-polar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. These interactions are a major driving force for the binding of lipophilic ligands.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

The specific network of these interactions determines the binding affinity and selectivity of the ligand for its target receptor. The presence of the tert-butyl group on the this compound scaffold likely plays a crucial role in anchoring the molecule within a hydrophobic sub-pocket of the receptor, thereby enhancing its binding affinity.

| Interaction Type | Participating Moiety of this compound | Potential Interacting Receptor Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid group (-COOH) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | tert-butyl group, methyl group, phenyl ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals Interactions | Entire molecule | Various residues in the binding pocket |

Environmental Fate and Degradation Pathways of 2 Tert Butyl 4 Methylphenoxy Acetic Acid

Photochemical Degradation: Mechanisms and Kinetics under Environmental Conditions

Photochemical degradation is a significant pathway for the transformation of phenoxyacetic acids in the environment, particularly in aquatic systems. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizing agents present in the water, such as dissolved organic matter. For related compounds like 2,4-D and MCPA, photocatalytic degradation, often using titanium dioxide (TiO2) as a catalyst, has been shown to be an effective method of transformation. nih.govresearchgate.net This process typically involves the generation of highly reactive hydroxyl radicals (•OH) that initiate the degradation cascade. nih.govresearchgate.net

The proposed mechanism for the photocatalytic degradation of phenoxyacetic acids generally involves the attack of hydroxyl radicals on the aromatic ring and the ether linkage. nih.govresearchgate.net This can lead to hydroxylation of the ring, cleavage of the acetic acid side chain, and eventual mineralization to carbon dioxide and water. The rate of photodegradation is influenced by factors such as pH, the presence of photosensitizers, and water chemistry. For instance, the photodegradation rate of 2,4-D and MCPA has been observed to increase with increasing pH. nih.govresearchgate.net The presence of hydrogen peroxide can also accelerate the reaction rate. nih.govresearchgate.net

Table 1: Factors Influencing Photochemical Degradation of Structurally Similar Compounds

| Factor | Effect on Degradation Rate | Example Compound(s) | Reference |

|---|---|---|---|

| pH | Increase in pH can increase the degradation rate. | 2,4-D, MCPA | nih.govresearchgate.net |

| Photosensitizers (e.g., TiO2, H2O2) | Generally accelerate the degradation rate. | 2,4-D, MCPA | nih.govresearchgate.net |

| Dissolved Organic Matter | Can act as a photosensitizer, but at high concentrations may inhibit degradation by scavenging radicals. | General observation | |

| Inorganic Anions (e.g., CO32−, HCO3−, NO3−, Cl−) | Variable effects; can promote or inhibit degradation depending on the specific ion and its concentration. | 4-tert-butylphenol (B1678320) | mdpi.commdpi.com |

Microbial Biodegradation: Identification of Metabolites and Associated Enzyme Systems

Microbial biodegradation is a primary mechanism for the dissipation of phenoxyacetic acid herbicides in soil and water. Numerous microorganisms, including bacteria and fungi, have been identified that can degrade compounds like 2,4-D and MCPA, often utilizing them as a source of carbon and energy. researchgate.netmdpi.com The ability to degrade these herbicides is widespread in microbial communities globally. nih.govumt.edu

The biodegradation of phenoxyacetic acids typically begins with the cleavage of the ether linkage, a step catalyzed by α-ketoglutarate-dependent dioxygenases encoded by genes such as tfdA. nih.govnih.gov This initial step releases the substituted phenol (B47542) and the acetic acid side chain. For (2-Tert-butyl-4-methylphenoxy)acetic acid, this would likely result in the formation of 2-tert-butyl-4-methylphenol (B42202). Following the initial cleavage, the aromatic ring is further hydroxylated and then undergoes ring cleavage, leading to intermediates that can enter central metabolic pathways. nih.gov

Several bacterial strains are known to be efficient degraders of 2,4-D and MCPA, including species of Cupriavidus, Pseudomonas, and Sphingomonas. mdpi.comnih.gov For example, Cupriavidus pinatubonensis has demonstrated the ability to degrade 99% of 2,4-D within a six-day period. mdpi.com The degradation rates are dependent on environmental conditions such as temperature, pH, and the initial concentration of the herbicide. researchgate.net While some microbes can tolerate high concentrations of these herbicides, at very high levels, they can become toxic to the microbial populations. researchgate.net

Table 2: Key Enzymes and Genes in the Biodegradation of Structurally Similar Phenoxyacetic Acids

| Enzyme/Gene | Function | Substrate(s) | Reference |

|---|---|---|---|

| α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) | Cleavage of the ether linkage in the side chain. | 2,4-D, MCPA | nih.govnih.gov |

| 2,4-DCP hydroxylase (TfdB) | Hydroxylation of the aromatic ring. | 2,4-dichlorophenol | nih.gov |

| Chlorocatechol 1,2-dioxygenase (TfdC) | Ortho cleavage of the dichlorocatechol ring. | Dichlorocatechol | nih.gov |

Hydrolytic Stability and Transformation in Aquatic and Soil Environments

Phenoxyacetic acids are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 4-9). Hydrolysis is unlikely to be a significant degradation pathway for this compound in aquatic and soil environments. Studies on 4-tert-butylphenol have shown it to be stable in water at pH levels of 4, 7, and 9. The primary degradation pathways in these environments are expected to be microbial degradation in soil and a combination of microbial and photochemical degradation in aquatic systems.

Adsorption and Desorption Dynamics in Diverse Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption and desorption behavior in soil and sediment. For the related compound MCPA, sorption is generally weak. nih.gov The extent of adsorption is positively correlated with the soil organic carbon content and negatively correlated with soil pH. nih.govresearchgate.net This is because phenoxyacetic acids are weak acids, and at higher pH values, they exist predominantly in their anionic form, which is more water-soluble and less likely to adsorb to negatively charged soil particles.

Soil organic matter, particularly humic and fulvic acids, plays a crucial role in the sorption of these compounds. researchgate.net The removal of organic matter from soil has been shown to significantly decrease the sorption of MCPA. nih.gov Desorption studies on MCPA indicate that a relatively large portion of the sorbed herbicide can be released back into the soil solution, although some hysteresis (the state of the desorbed amount being less than the sorbed amount at the same concentration) may occur. nih.gov The sorption and desorption processes are also depth-dependent, with topsoil horizons generally exhibiting higher retention capacity than subsoils, likely due to higher organic matter content. nih.gov

Table 3: Factors Affecting Adsorption of Structurally Similar Phenoxyacetic Acids in Soil

| Soil Property | Effect on Adsorption | Reasoning | Reference |

|---|---|---|---|

| Organic Carbon Content | Positive correlation; higher organic carbon leads to greater adsorption. | Organic matter provides sorption sites for the herbicide. | nih.govresearchgate.net |

| pH | Negative correlation; higher pH leads to lower adsorption. | At higher pH, the herbicide is in its more soluble anionic form. | nih.govresearchgate.net |

| Clay Content | Generally a weaker correlation compared to organic carbon. | The primary interaction is with organic matter. | researchgate.net |

Development of Environmental Monitoring and Risk Assessment Methodologies

Effective environmental monitoring and risk assessment are crucial for understanding the potential impact of this compound on ecosystems. While specific methodologies for this compound are not well-documented, the approaches used for other phenoxyacetic acids and substituted phenols are applicable. Monitoring in environmental matrices such as water and soil would likely involve chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection.

Environmental risk assessment for compounds like this compound involves evaluating its potential to cause adverse effects in non-target organisms. This is often done by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). nih.govresearchgate.net The PEC is an estimate of the concentration of the substance in the environment, while the PNEC is the concentration below which adverse effects are not expected to occur. The risk is then characterized using a risk quotient (RQ), which is the ratio of PEC to PNEC. An RQ greater than 1 suggests a potential for environmental risk. nih.govresearchgate.net

For the related herbicide MCPA, risk assessments have indicated potential risks to aquatic plants. nih.govresearchgate.net Risk assessments for p-tert-butylphenol have considered various exposure scenarios for both humans and the environment. europa.eu A comprehensive risk assessment for this compound would require data on its toxicity to a range of aquatic and terrestrial organisms, as well as robust models to predict its environmental concentrations under different use scenarios.

Advanced Analytical Methodologies for Research and Environmental Monitoring of 2 Tert Butyl 4 Methylphenoxy Acetic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of (2-tert-butyl-4-methylphenoxy)acetic acid in various samples. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from matrix interferences and other compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenoxyacetic acid derivatives due to its versatility and applicability to polar, non-volatile compounds without the need for derivatization. lcms.cz Method development for this compound typically involves optimizing the separation on a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase.

Method Development: The development of a robust HPLC method is critical for achieving reliable and accurate quantification. amazonaws.comresearchgate.net The process begins with the selection of an appropriate column, most commonly a C8 or C18 octadecylsilyl (ODS) column, which provides effective retention for phenoxyacetic acids. mdpi.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified with formic or acetic acid. mdpi.comnih.gov The addition of acid is crucial to suppress the ionization of the carboxylic acid group of the analyte, ensuring good peak shape and consistent retention. nih.gov Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), as the phenyl group in the molecule exhibits strong absorbance in the UV region. mdpi.com For higher sensitivity and selectivity, especially in complex matrices, HPLC is often coupled with a mass spectrometer (LC-MS). lcms.cz

Validation: Method validation ensures that the analytical procedure is suitable for its intended purpose. amazonaws.com According to international guidelines, validation involves evaluating several key parameters: amazonaws.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, which should be >0.99. nih.gov

Accuracy: Assessed through recovery studies by spiking blank matrix samples with known amounts of the analyte. Recoveries for phenoxyacetic acids typically range from 71% to 118%. nih.govresearchgate.net

Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) and should generally be less than 2% for repeatability and intermediate precision. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For sensitive UHPLC-MS/MS methods, LODs for phenoxyacetic acids can be as low as 0.00008 µg·L⁻¹. nih.govresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Table 1: Typical HPLC Method Parameters and Validation Data for Phenoxyacetic Acid Analysis

| Parameter | Typical Value / Range | Reference |

| Chromatographic Conditions | ||

| Column | C8 or C18 (e.g., ODS Hypersil) | mdpi.com |

| Mobile Phase | Acetonitrile/Water with 0.01% Formic or Acetic Acid | mdpi.comnih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | mdpi.comlcms.cz |

| Injection Volume | 2 - 100 µL | mdpi.com |